molecular formula C17H16BrN3O4S B2879370 (6-bromo-2-methyl-2H-indazol-3-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797886-71-5

(6-bromo-2-methyl-2H-indazol-3-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2879370
CAS No.: 1797886-71-5
M. Wt: 438.3
InChI Key: YTBVOIBRPRXLQF-UHFFFAOYSA-N
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Description

The compound (6-bromo-2-methyl-2H-indazol-3-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule. It contains an indazole core, which is a type of heterocyclic compound. Indazole-containing compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Chemical Reactions Analysis

Indazole compounds can undergo a variety of chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere . The specific chemical reactions that this compound can undergo are not mentioned in the available resources.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound and its related derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of bromophenol derivatives, including this compound, has been explored for their potential antioxidant properties. These compounds have shown effective antioxidant power through various in vitro assays, indicating their potential utility in combating oxidative stress-related diseases (Balaydın et al., 2010; Çetinkaya et al., 2012).

Antimicrobial and Antimalarial Agents

Research into novel quinoline-based 1,2,3-triazoles, which can be structurally related to the compound , has shown significant antimicrobial and antimalarial activities. These findings highlight the potential of such derivatives in developing new therapeutic agents to combat infectious diseases (Parthasaradhi et al., 2015).

Catalytic Asymmetric Synthesis

The compound and its derivatives have also been explored in the context of catalytic asymmetric synthesis. For example, enantiopure derivatives containing the azetidin-2-yl group have been evaluated for catalytic asymmetric additions to aldehydes, showing high enantioselectivities. This application is crucial for the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals (Wang et al., 2008).

Corrosion Inhibition

In addition to biological applications, derivatives of the compound have been studied for their potential as corrosion inhibitors on mild steel in acidic media. This research indicates that these compounds can significantly prevent corrosion, highlighting their importance in industrial applications where corrosion resistance is crucial (Singaravelu & Bhadusha, 2022).

Properties

IUPAC Name

(6-bromo-2-methylindazol-3-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S/c1-20-16(14-5-4-11(18)7-15(14)19-20)17(22)21-8-13(9-21)26(23,24)10-12-3-2-6-25-12/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBVOIBRPRXLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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